ethyl 2-methyl-5-(phenylsulfonamido)benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-(phenylsulfonamido)benzofuran-3-carboxylate is a chemical compound with the molecular formula C18H17NO5S and a molecular weight of 359.4 g/mol . This compound is a derivative of benzofuran, a heterocyclic organic compound known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-(phenylsulfonamido)benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-(phenylsulfonamido)benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Ethyl 2-methyl-5-(phenylsulfonamido)benzofuran-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-(phenylsulfonamido)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with enzymes, receptors, or other proteins, leading to various biological effects. The phenylsulfonamido group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Ethyl 2-methyl-5-(phenylsulfonamido)benzofuran-3-carboxylate can be compared with other benzofuran derivatives and similar compounds:
Benzofuran Derivatives: Compounds like 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide exhibit similar biological activities but differ in their specific substituents and properties.
Indole Derivatives: Indole derivatives, such as indole-3-acetic acid, share structural similarities with benzofuran compounds and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 5-(benzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-3-23-18(20)17-12(2)24-16-10-9-13(11-15(16)17)19-25(21,22)14-7-5-4-6-8-14/h4-11,19H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBUXARMTSVVGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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